4-Fluoro-tetrahydro-pyran-3-ylamine
Description
4-Fluoro-tetrahydro-pyran-3-ylamine is a fluorinated heterocyclic amine featuring a six-membered tetrahydropyran ring substituted with a fluorine atom at the 4-position and an amine group at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the combined electronic and steric effects of fluorine and the amine moiety. The fluorine atom enhances lipophilicity and metabolic stability, while the amine group provides a handle for further functionalization, making it a versatile intermediate in drug discovery .
Properties
IUPAC Name |
4-fluorooxan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXCYNKJLHMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-tetrahydro-pyran-3-ylamine typically involves the fluorination of tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group in the tetrahydropyran ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as protection and deprotection of functional groups, selective fluorination, and purification through techniques like distillation or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-tetrahydro-pyran-3-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Fluoro-tetrahydro-pyran-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-tetrahydro-pyran-3-ylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Insights :
- The rigid tetrahydropyran scaffold in this compound offers conformational restraint, which may enhance target binding specificity compared to flexible piperidine analogs.
Non-Fluorinated Pyran Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Tetrahydro-pyran-3-ylamine | C₅H₁₁NO | 101.15 | Lacks fluorine; lower lipophilicity, reduced metabolic stability |
| 4-Methyl-tetrahydro-pyran-3-ylamine | C₆H₁₃NO | 115.17 | Methyl substitution increases steric bulk but reduces electronic effects |
Insights :
- Fluorination at the 4-position in this compound enhances metabolic stability compared to non-fluorinated analogs, as seen in its resistance to oxidative degradation.
Pyridine-Based Amines (e.g., )
The compound (4-(Trifluoromethyl)pyridin-3-yl)methanamine (C₇H₇F₃N₂) differs structurally by replacing the oxygen atom in the pyran ring with a nitrogen atom (pyridine). This substitution introduces aromaticity, altering electronic properties and hydrogen-bonding capacity. Pyridine-based amines often exhibit stronger base character (pKa ~5–6) compared to tetrahydropyran derivatives (pKa ~8–9), affecting solubility and bioavailability.
Biological Activity
4-Fluoro-tetrahydro-pyran-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a tetrahydropyran ring with a fluorine atom at the 4-position. The structure can be represented as follows:
Biological Activity Overview
Research indicates that 4-fluoro derivatives of tetrahydropyran compounds exhibit a variety of biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of tetrahydropyran derivatives, which are effective against various bacterial strains.
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of tetrahydropyran derivatives, including this compound. Notably, research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 2.5 | Staphylococcus aureus |
| This compound | 5.0 | Escherichia coli |
The minimum inhibitory concentration (MIC) values suggest a potent antimicrobial effect, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Antitumor Activity
In vitro studies have demonstrated that tetrahydropyran derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in colorectal cancer cells (HCT116).
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 75.1 | HCT116 |
| This compound | 85.88 | HCT116 |
These findings highlight the potential for these compounds as anticancer agents, particularly through mechanisms involving caspase activation and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of tetrahydropyran derivatives has been explored in models of Alzheimer's disease. The compounds exhibit activity in inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegeneration.
This inhibition suggests that such compounds may aid in alleviating cognitive decline associated with neurodegenerative disorders.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds interact with key enzymes such as AChE and kinases involved in cancer pathways.
- Cell Signaling Modulation : They may influence signaling pathways related to apoptosis and cellular proliferation.
- Membrane Permeability : The fluorine substitution may enhance membrane permeability, facilitating better bioavailability and efficacy.
Case Studies
Several case studies have documented the effects of tetrahydropyran derivatives in vivo, demonstrating their therapeutic potential:
- Antimicrobial Efficacy : A study evaluated the efficacy of various tetrahydropyran derivatives against resistant bacterial strains, showing significant activity comparable to traditional antibiotics.
- Cancer Treatment : Clinical trials involving similar compounds indicated reduced tumor growth rates and improved survival rates in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
